(S)-2-amino-2-methyldec-9-enoic acid
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Overview
Description
(S)-2-amino-2-methyldec-9-enoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid derivative This compound is of interest due to its unique structure, which includes an amino group, a methyl group, and a double bond within a decanoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-methyldec-9-enoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available chiral precursors. For example, the use of chiral auxiliaries or catalysts can facilitate the enantioselective addition of an amino group to a suitable precursor molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-2-methyldec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Epoxides and diols: from oxidation.
Saturated amino acids: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
(S)-2-amino-2-methyldec-9-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-methyldec-9-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the double bond and methyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
®-2-amino-2-methyldec-9-enoic acid: The enantiomer of the compound with different biological activity.
2-amino-2-methylundecanoic acid: A saturated analogue with different reactivity.
2-amino-2-methyl-9-decen-1-ol: An alcohol derivative with distinct chemical properties.
Uniqueness: (S)-2-amino-2-methyldec-9-enoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a double bond
Properties
IUPAC Name |
(2S)-2-amino-2-methyldec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFECWHKQLRGK-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC=C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCCCC=C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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